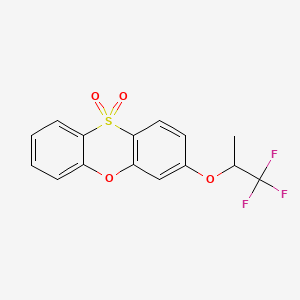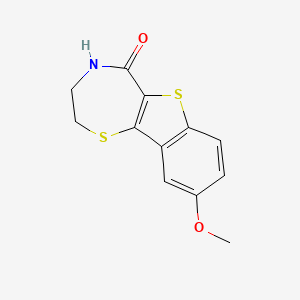
3-(1,1,1-Trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide
Overview
Description
2614W94 is a selective, reversible inhibitor of monoamine oxidase-A. It has a competitive mechanism of inhibition with an IC50 value of 5 nanomolar and a Ki value of 1.6 nanomolar when serotonin is used as the substrate . This compound is primarily used in scientific research to study the inhibition of monoamine oxidase-A, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Scientific Research Applications
2614W94 has several scientific research applications, including:
Chemistry: Used to study the inhibition of monoamine oxidase-A and its effects on neurotransmitter metabolism.
Biology: Investigated for its potential role in modulating neurotransmitter levels in the brain.
Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety due to its ability to inhibit monoamine oxidase-A.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase-A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2614W94 involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for 2614W94 are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards. The production process involves scaling up the laboratory synthesis to an industrial scale, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2614W94 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving 2614W94 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of 2614W94 include oxidized and reduced metabolites, as well as substituted derivatives.
Mechanism of Action
2614W94 exerts its effects by selectively inhibiting monoamine oxidase-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, 2614W94 increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects . The molecular targets and pathways involved include the binding of 2614W94 to the active site of monoamine oxidase-A, preventing the enzyme from metabolizing its substrates .
Comparison with Similar Compounds
Similar Compounds
Clorgyline: Another selective inhibitor of monoamine oxidase-A with similar inhibitory properties.
Moclobemide: A reversible inhibitor of monoamine oxidase-A used as an antidepressant.
Brofaromine: A reversible inhibitor of monoamine oxidase-A with anxiolytic and antidepressant properties
Uniqueness
2614W94 is unique due to its high selectivity and potency as a monoamine oxidase-A inhibitor. Its reversible and competitive mechanism of inhibition distinguishes it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
properties
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)
![N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester](/img/structure/B1663235.png)
![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)

